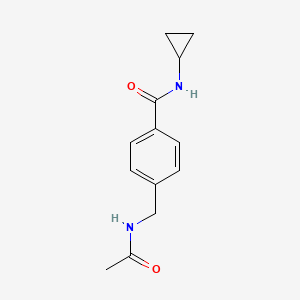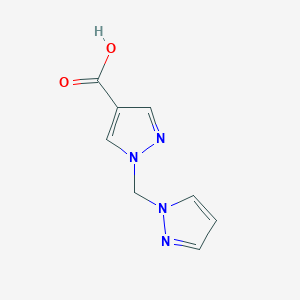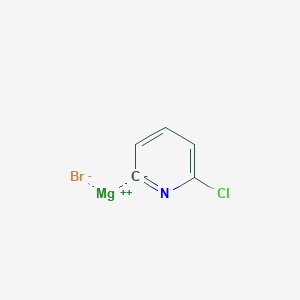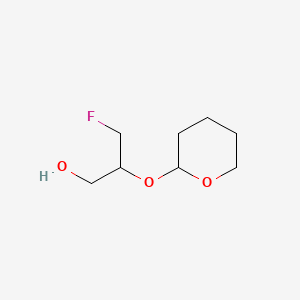
3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is a chemical compound with the molecular formula C8H15FO3 and a molecular weight of 178.2 g/mol . This compound is characterized by the presence of a fluorine atom, a tetrahydropyran ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol involves several steps. One common method includes the reaction of 3-fluoropropanol with tetrahydropyranyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the field of antiviral and anticancer research.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The tetrahydropyran ring provides structural rigidity, facilitating its binding to target molecules. The hydroxyl group can form hydrogen bonds, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
3-Fluoro-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol can be compared with other similar compounds, such as:
3-Fluoro-2-hydroxypropyl derivatives: These compounds share the fluorine and hydroxyl functionalities but differ in their structural frameworks.
Tetrahydropyranyl ethers: These compounds contain the tetrahydropyran ring but may lack the fluorine atom, resulting in different reactivity and applications.
Fluorinated alcohols: These compounds have similar fluorine and hydroxyl groups but differ in their overall molecular structures.
Propriétés
Formule moléculaire |
C8H15FO3 |
|---|---|
Poids moléculaire |
178.20 g/mol |
Nom IUPAC |
3-fluoro-2-(oxan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C8H15FO3/c9-5-7(6-10)12-8-3-1-2-4-11-8/h7-8,10H,1-6H2 |
Clé InChI |
SUMUDDLXMXIKAF-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OC(CO)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


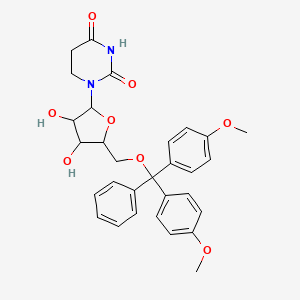

![[3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892106.png)
![(1E)-1-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B14892111.png)
![6-Methoxy-2-azaspiro[3.4]octane](/img/structure/B14892134.png)
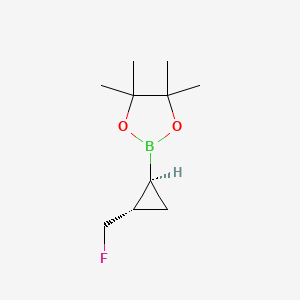
![4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14892145.png)


